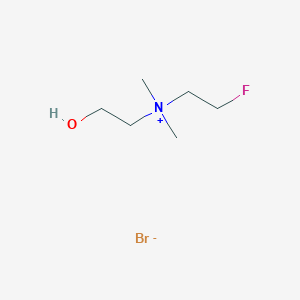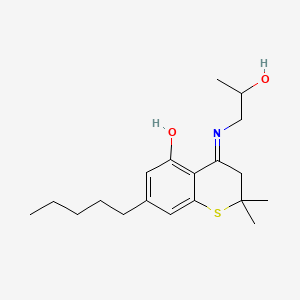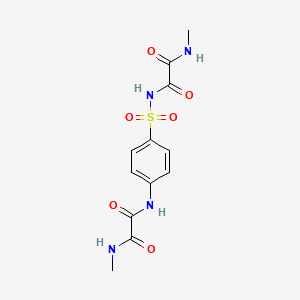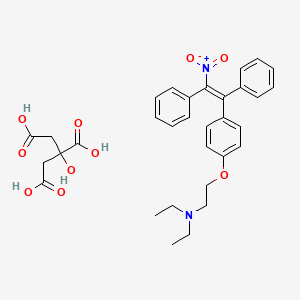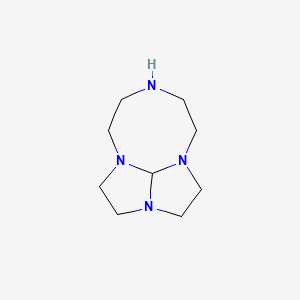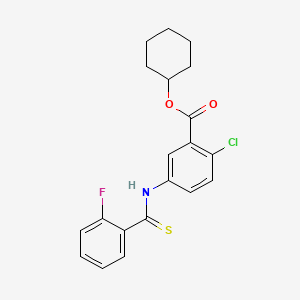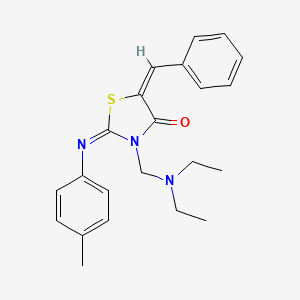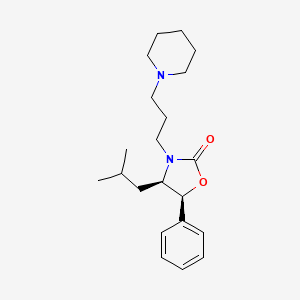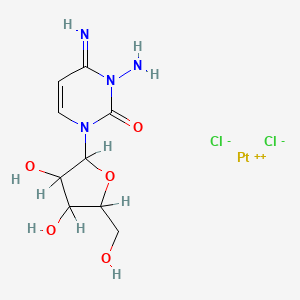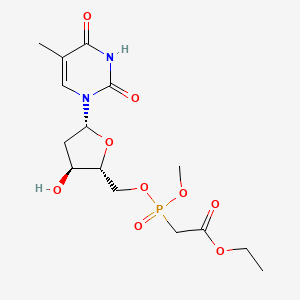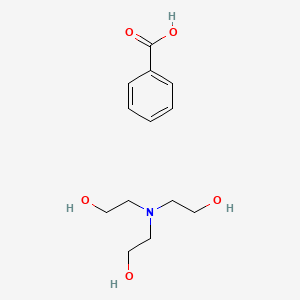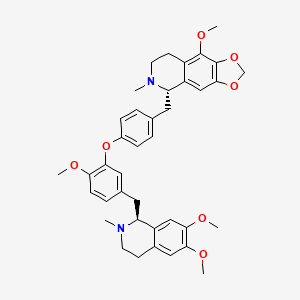
Thaliracebine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thaliracebine is an isoquinoline alkaloid derived from the roots of Thalictrum species, particularly Thalictrum minus. This compound has garnered interest due to its diverse pharmacological activities, including antimicrobial and hypotensive effects .
准备方法
Thaliracebine can be synthesized through various routes. One common method involves the extraction of the compound from the roots of Thalictrum species using solvents like ethanol. The extract is then subjected to partitioning and pH adjustments to isolate the alkaloid . Industrial production methods typically involve large-scale extraction and purification processes to obtain the compound in significant quantities .
化学反应分析
Thaliracebine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
科学研究应用
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: Thaliracebine exhibits antimicrobial activity against Mycobacterium smegmatis.
Medicine: It has shown potential in treating conditions like hypertension due to its hypotensive effects.
Industry: The compound is used in the development of pharmaceuticals and other bioactive agents.
作用机制
Thaliracebine is similar to other isoquinoline alkaloids like thalirabine, thalfine, and thalfinine. it stands out due to its unique combination of antimicrobial and hypotensive activities . These similar compounds also exhibit various pharmacological activities but may differ in their specific mechanisms of action and potency.
相似化合物的比较
- Thalirabine
- Thalfine
- Thalfinine
- Thalrugosaminine
- Thalidasine
- Obaberine
- Thaliglucinone
属性
CAS 编号 |
67591-63-3 |
|---|---|
分子式 |
C39H44N2O7 |
分子量 |
652.8 g/mol |
IUPAC 名称 |
(5S)-5-[[4-[5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-9-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C39H44N2O7/c1-40-15-13-26-20-34(43-4)35(44-5)21-29(26)31(40)18-25-9-12-33(42-3)36(19-25)48-27-10-7-24(8-11-27)17-32-30-22-37-39(47-23-46-37)38(45-6)28(30)14-16-41(32)2/h7-12,19-22,31-32H,13-18,23H2,1-6H3/t31-,32-/m0/s1 |
InChI 键 |
DNVRACCNTZAQFE-ACHIHNKUSA-N |
手性 SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)OC4=CC=C(C=C4)C[C@H]5C6=CC7=C(C(=C6CCN5C)OC)OCO7)OC)OC |
规范 SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC4=CC=C(C=C4)CC5C6=CC7=C(C(=C6CCN5C)OC)OCO7)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


